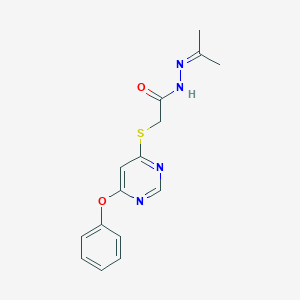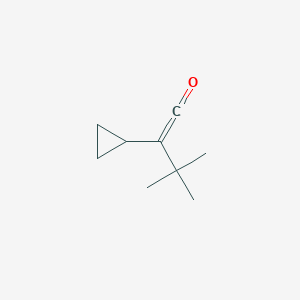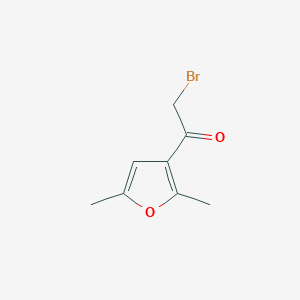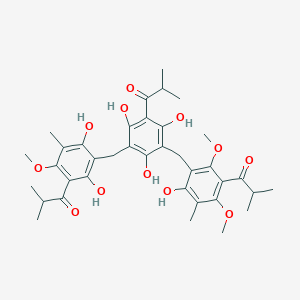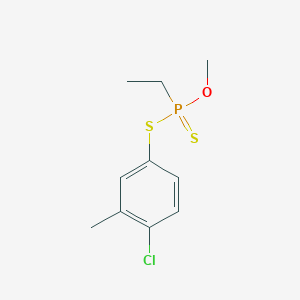
(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane: is an organophosphorus compound with the molecular formula C10H14ClOPS2 and a molecular weight of 280.8 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane typically involves the reaction of 4-chloro-3-methylphenol with O-methyl phosphonodithioic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as .
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like sodium methoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted phosphonodithioates.
科学的研究の応用
(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
作用機序
The mechanism of action of (4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or pest control .
類似化合物との比較
Similar Compounds
O-Methyl S-phenyl methylphosphonodithioate: Similar in structure but with a phenyl group instead of a 4-chloro-3-methylphenyl group.
S-(4-Chlorophenyl) O-methyl phosphonodithioate: Similar but lacks the methyl group on the phenyl ring.
Uniqueness
(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane is unique due to the presence of both the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different properties and applications compared to similar compounds .
特性
CAS番号 |
1942-80-9 |
|---|---|
分子式 |
C10H14ClOPS2 |
分子量 |
280.8 g/mol |
IUPAC名 |
(4-chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14ClOPS2/c1-4-13(14,12-3)15-9-5-6-10(11)8(2)7-9/h5-7H,4H2,1-3H3 |
InChIキー |
CDXWKKIJUWRLEM-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OC)SC1=CC(=C(C=C1)Cl)C |
正規SMILES |
CCP(=S)(OC)SC1=CC(=C(C=C1)Cl)C |
同義語 |
Ethyldithiophosphonic acid S-(4-chloro-3-methylphenyl)O-methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)



![2-VINYL-PYRAZOLO[1,5-A]PYRIDIN-3-AMINE](/img/structure/B160003.png)
